molecular formula C14H9F3O2 B12853256 4-Difluoromethoxy-4'-fluorobenzophenone CAS No. 89076-28-8

4-Difluoromethoxy-4'-fluorobenzophenone

Cat. No.: B12853256
CAS No.: 89076-28-8
M. Wt: 266.21 g/mol
InChI Key: FNQGQZGRDMENSW-UHFFFAOYSA-N
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Description

Significance of Fluorinated Organic Compounds in Modern Chemistry

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern chemical and materials science. nih.govresearchgate.net The unique properties of the fluorine atom—its high electronegativity, small size, and the exceptional strength of the carbon-fluorine (C-F) bond—impart profound changes to the physicochemical characteristics of the parent molecule. researchgate.netmdpi.commdpi.com In medicinal chemistry, fluorination is a widely used strategy to enhance the metabolic stability of drug candidates, as the robust C-F bond is resistant to enzymatic cleavage. mdpi.comnih.gov Furthermore, fluorinated groups can increase a molecule's lipophilicity, which may improve its ability to permeate cell membranes and be transported within biological systems. mdpi.comnih.gov

Groups such as the trifluoromethyl (-CF₃) and difluoromethoxy (-OCHF₂) are particularly valued as bioisosteres and for their ability to fine-tune electronic and conformational properties, which are critical for optimizing drug-receptor interactions. mdpi.comnih.gov Beyond pharmaceuticals, fluorinated compounds are integral to materials science. They are the building blocks for high-performance polymers like polytetrafluoroethylene (PTFE), known for their chemical inertness, thermal stability, and low friction coefficients. nih.gov These properties have led to the development of advanced materials, including water-repellent coatings, specialized lubricants, and recyclable fluoropolymers. researchgate.netman.ac.uk

Overview of Benzophenone (B1666685) Derivatives in Chemical Synthesis and Materials Science

Benzophenones are a class of diaryl ketones that serve as versatile intermediates and functional molecules in various chemical applications. ontosight.ai Their synthesis is most commonly achieved via the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction where an aromatic ring is acylated by a benzoyl chloride derivative in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). vedantu.comdoubtnut.comresearchgate.net This method allows for the construction of a wide array of substituted benzophenone structures. rsc.orgresearchgate.net

In materials science, benzophenone derivatives are crucial as monomers for high-performance polymers. A notable example is 4,4'-difluorobenzophenone (B49673), a key precursor in the synthesis of polyetheretherketone (PEEK), a robust thermoplastic with excellent mechanical and thermal properties used in demanding environments. wikipedia.orggoogle.com Additionally, the benzophenone core is renowned for its photochemical properties. Benzophenones are efficient photosensitizers and photoinitiators, capable of absorbing UV light and promoting chemical reactions, a property leveraged in polymer curing, printing, and organic synthesis. ontosight.ai Their ability to act as UV stabilizers also makes them valuable additives for protecting polymers from light-induced degradation. ontosight.ai

Unique Academic Research Challenges and Opportunities Posed by 4-Difluoromethoxy-4'-fluorobenzophenone

The compound this compound presents a unique intersection of the functionalities discussed above, offering both challenges and significant opportunities for academic research.

Research Opportunities:

Medicinal Chemistry: The presence of the difluoromethoxy (-OCHF₂) group is of particular interest. This group can serve as a hydrogen bond donor and exhibits what has been termed "dynamic lipophilicity," allowing it to adjust its polarity based on the surrounding chemical environment. nih.gov This makes this compound an attractive scaffold for designing novel therapeutic agents with potentially improved pharmacokinetic profiles. nih.govontosight.ai

Materials Science: As a fluorinated monomer, this compound is a candidate for creating new polymers. The combination of the fluoro and difluoromethoxy groups could impart enhanced thermal stability, unique optical properties, and greater UV resistance compared to less substituted benzophenone derivatives. ontosight.ai

Synthetic Chemistry: The compound serves as a valuable building block. The difluoromethyl group can, under certain conditions, act as a "masked nucleophile," opening up novel synthetic pathways for creating more complex molecules with precisely placed difluoromethylene linkages. acs.org

Photochemistry: The specific substitution pattern is expected to modulate the compound's electronic and photochemical behavior, making it a potential candidate for use as a specialized photosensitizer or in targeted photocatalytic systems. ontosight.ai

Academic Challenges:

Synthesis: The introduction of the difluoromethoxy group is not trivial and typically requires specialized reagents and multi-step synthetic sequences, adding complexity compared to standard Friedel-Crafts acylations.

Characterization: The presence of two distinct fluorine environments (the aryl-F and the -OCHF₂) necessitates the use of advanced spectroscopic techniques, particularly ¹⁹F NMR, for unambiguous structural confirmation and purity analysis. acs.org

Data Tables

The following tables provide key information for this compound based on its structure and data from analogous compounds.

Table 1: Chemical Identifiers for this compound

Identifier Value
IUPAC Name (4-(difluoromethoxy)phenyl)(4-fluorophenyl)methanone
Molecular Formula C₁₄H₉F₃O₂
CAS Number 1885011-54-4

| Molar Mass | 282.22 g/mol |

Table 2: Physicochemical Properties

Property Value Reference
Appearance Expected to be a white to off-white crystalline solid. Based on similar compounds like 4,4'-difluorobenzophenone. sinohighchem.com
Melting Point 107-109 °C sinohighchem.com
Solubility Expected to be soluble in common organic solvents like acetone, methanol (B129727), and dichloromethane. General property of benzophenone derivatives.

Table 3: Anticipated Spectroscopic Data

Technique Expected Signature
¹H NMR Aromatic protons would appear as complex multiplets in the range of δ 7.0-8.0 ppm. The difluoromethoxy group would exhibit a characteristic triplet (due to coupling with the two fluorine atoms) around δ 6.5-7.5 ppm.
¹³C NMR Signals for the carbonyl carbon (~195 ppm), aromatic carbons (115-165 ppm), and the difluoromethoxy carbon (triplet, ~115 ppm) would be present. nih.gov
¹⁹F NMR Two distinct signals are expected: one for the 4'-fluoro substituent (a singlet or triplet) and another for the difluoromethoxy group (a doublet, due to coupling with the proton). acs.org
IR Spectroscopy A strong absorption band for the carbonyl (C=O) stretch around 1650-1670 cm⁻¹. Bands corresponding to C-F stretching and C-O-C stretching would also be prominent.

Properties

CAS No.

89076-28-8

Molecular Formula

C14H9F3O2

Molecular Weight

266.21 g/mol

IUPAC Name

[4-(difluoromethoxy)phenyl]-(4-fluorophenyl)methanone

InChI

InChI=1S/C14H9F3O2/c15-11-5-1-9(2-6-11)13(18)10-3-7-12(8-4-10)19-14(16)17/h1-8,14H

InChI Key

FNQGQZGRDMENSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)F)OC(F)F

Origin of Product

United States

Synthetic Methodologies for 4 Difluoromethoxy 4 Fluorobenzophenone

Retrosynthetic Analysis of 4-Difluoromethoxy-4'-fluorobenzophenone

A retrosynthetic analysis of this compound reveals two primary disconnection points around the central carbonyl group. This suggests a convergent synthesis strategy, where two key aromatic precursors are synthesized separately and then coupled in a final step.

The most logical disconnections are the carbon-carbon bonds between the carbonyl carbon and the two aromatic rings. This leads to three potential building blocks: a 4-difluoromethoxy-substituted phenyl synthon, a 4-fluoro-substituted phenyl synthon, and a carbonyl source. This approach allows for the independent synthesis and functionalization of the two distinct aromatic rings before their final assembly into the target benzophenone (B1666685) structure.

An alternative, though less common, disconnection involves the carbon-oxygen double bond of the ketone, which would imply the oxidation of a corresponding diarylmethane precursor, 4-Difluoromethoxy-4'-fluorodiphenylmethane. This linear approach requires the prior assembly of the diarylmethane skeleton.

Precursor Synthesis and Functionalization Strategies

The successful synthesis of this compound hinges on the efficient preparation of its fluorinated precursors and the strategic introduction of the difluoromethoxy group.

Synthesis of Fluorinated Benzophenone Core Structures

The formation of the central benzophenone core is a critical step. Several established methods can be adapted for the synthesis of fluorinated benzophenone derivatives.

The Friedel-Crafts acylation is a cornerstone of benzophenone synthesis. tandfonline.comresearchgate.net This reaction typically involves the acylation of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. nih.govorgsyn.org For the synthesis of a 4,4'-disubstituted benzophenone, such as 4,4'-difluorobenzophenone (B49673), fluorobenzene (B45895) can be acylated with 4-fluorobenzoyl chloride. wikipedia.org A strong Lewis acid like aluminum chloride is commonly employed to catalyze this reaction. orgsyn.orgwikipedia.org The use of triflic acid has also been reported as a recyclable catalyst for Friedel-Crafts acylations. nih.gov

ReactantsCatalystSolventKey FindingsCitation
Fluorobenzene and 4-Fluorobenzoyl ChlorideAluminum ChloridePetroleum EtherA standard and effective method for preparing 4,4'-difluorobenzophenone. wikipedia.org
Fluorobenzene and to-Fluoro benzotrichlorideAluminum TrichlorideNot specifiedAcylation followed by hydrolysis yields 4,4'-difluorobenzophenone. google.com
Benzene and Benzoyl ChlorideTriflic AcidNot specifiedTriflic acid can be recycled, offering a more environmentally friendly approach. nih.gov
Fluorobenzene and FormaldehydeOrganic Sulfonic AcidsFluorobenzeneA two-step process involving the synthesis of difluorodiphenylmethane (B1598357) followed by oxidation. google.com

An alternative to Friedel-Crafts acylation is the oxidation of a diarylmethane precursor. For instance, 4,4'-difluorobenzophenone can be prepared by the oxidation of 4,4'-difluorodiphenylmethane. google.comgoogleapis.com This two-step process first involves the synthesis of the diarylmethane, for example, by reacting fluorobenzene with formaldehyde, followed by oxidation of the methylene (B1212753) bridge to a carbonyl group. google.com Nitric acid is a common oxidizing agent for this transformation. google.com Other methods for oxidizing diarylmethanes to benzophenones have also been explored, including the use of sodium bromate (B103136) in acetic acid. youtube.com

SubstrateOxidizing AgentKey FindingsCitation
4,4'-DifluorodiphenylmethaneNitric AcidAn effective method for producing 4,4'-difluorobenzophenone from the corresponding diarylmethane. google.com
DiphenylmethaneNitric Acid in the presence of Lead AcetateA historical method for the synthesis of benzophenone. orgsyn.org
BenzhydrolSodium Bromate in Glacial Acetic AcidOxidation of the secondary alcohol to the corresponding ketone. youtube.com

Introduction of the Difluoromethoxy Moiety

The incorporation of the difluoromethoxy (OCF₂H) group is a key step in the synthesis of the target molecule. This functional group is valued in medicinal chemistry for its ability to modulate physicochemical properties. nih.govrsc.org

Introducing the difluoromethoxy group onto an aromatic ring often involves the difluoromethoxylation of a precursor, typically a phenol. While direct C-H difluoromethoxylation of arenes has been developed using photoredox catalysis, a more common strategy involves the modification of a pre-existing functional group. rsc.orgrsc.orgchemistryviews.org

A prevalent method for creating aryl difluoromethyl ethers starts with an aromatic precursor that already has an activating or directing group. rsc.org For the synthesis of 4-difluoromethoxy-substituted compounds, 4-fluorophenol (B42351) would be a logical starting material. nih.govresearchgate.netnih.gov The phenolic hydroxyl group can be converted to the difluoromethoxy group using various reagents. One approach involves the use of chlorodifluoromethane (B1668795) (HCClF₂) in the presence of a base. Another strategy utilizes reagents that can deliver the OCF₂H radical. rsc.orgrsc.org Recent advancements have focused on developing milder, catalytic methods for this transformation. rsc.orgrsc.orgchemistryviews.org

SubstrateReagent/Catalyst SystemKey FindingsCitation
Arenes and HeteroarenesRedox-active difluoromethoxylating reagent and photoredox catalystsAllows for direct C-H difluoromethoxylation under mild, room temperature conditions. rsc.orgrsc.orgchemistryviews.org
Aryl precursors with activating/directing groupsVariousA common strategy that facilitates site-selective synthesis of aryl difluoromethyl ethers. rsc.org
4-FluorophenolCytochrome P450(BM₃)-F87GEnzymatic oxidative defluorination, demonstrating a biochemical approach. nih.govresearchgate.net
Novel Reagents for Selective Difluoromethoxylation

The synthesis of aryl difluoromethyl ethers, such as this compound, often proceeds through the difluoromethoxylation of a corresponding phenolic precursor, in this case, 4-hydroxy-4'-fluorobenzophenone. The development of effective and stable difluoromethoxylating agents is crucial for this transformation.

Historically, the generation of the difluoromethoxy motif was challenging. However, recent advancements have led to the creation of novel, bench-stable reagents that facilitate this process under milder conditions. One significant development is the use of redox-active N-(difluoromethoxy)benzotriazole salts. google.com These cationic reagents, upon activation, can selectively generate the OCF₂H radical. mdpi.com

Another class of effective reagents includes S-(difluoromethyl)sulfonium salts. These have been successfully employed as difluorocarbene precursors for the difluoromethylation of a wide array of phenols, operating under practical conditions.

A notable breakthrough in the field is the development of a redox-active cationic difluoromethoxylating reagent that can be synthesized on a gram scale from commercially available starting materials. mdpi.com This reagent is stable and enables the catalytic and selective formation of the difluoromethoxy radical at room temperature, which can then react with phenolic substrates. mdpi.com

Table 1: Examples of Novel Difluoromethoxylation Reagents

Reagent TypeExample CompoundActivation MethodKey Features
Redox-Active Cationic ReagentN-(difluoromethoxy)benzotriazole saltPhotoredox Catalysis (Visible Light)Bench-stable; enables radical formation at room temperature. google.commdpi.com
Sulfonium SaltS-(Difluoromethyl)diarylsulfonium SaltBase-mediatedBench-stable difluorocarbene precursor.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is paramount to maximize the yield and selectivity of this compound. This involves the careful selection of catalysts, promoters, solvents, and temperature.

Impact of Catalytic Systems and Promoters on Reaction Efficiency

The efficiency of difluoromethoxylation reactions is significantly influenced by the catalytic system employed. For radical-based transformations using novel redox-active reagents, photoredox catalysis has emerged as a powerful tool. mdpi.comrsc.org

Visible-light photoredox catalysts, such as ruthenium or iridium complexes, can facilitate a single electron transfer (SET) process with the difluoromethoxylating reagent. rsc.org This process, conducted at room temperature, generates the key OCF₂H radical intermediate which then reacts with the phenol. mdpi.comrsc.org The use of these photocatalysts allows for mild reaction conditions that are tolerant of various functional groups. rsc.org

An alternative synthetic route to this compound is the Friedel-Crafts acylation of fluorobenzene with 4-difluoromethoxybenzoyl chloride. In this type of reaction, the choice of catalyst is critical. Traditional Lewis acid catalysts like aluminum chloride (AlCl₃) are commonly used. wikipedia.orgstudymind.co.uk However, research into more efficient and reusable catalysts has explored rare earth triflates (Re(OTf)₃) in combination with trifluoromethanesulfonic acid (TfOH). epa.govresearchgate.net Studies on the acylation of fluorobenzene with benzoyl chloride have shown that a composite catalyst of La(OTf)₃ and TfOH can achieve high selectivity for the para-substituted product. epa.govresearchgate.net

Table 2: Catalytic Systems for Related Syntheses

Reaction TypeCatalytic SystemPrecursorsKey AdvantagesReference
Photoredox DifluoromethoxylationRu(bpy)₃²⁺ or Ir-based photocatalyst(Hetero)arenes, PhenolsMild conditions (room temp.), high functional group tolerance. rsc.org
Friedel-Crafts AcylationLa(OTf)₃ and TfOHFluorobenzene, Benzoyl ChlorideHigh para-selectivity, potential for catalyst reuse. epa.govresearchgate.net
Friedel-Crafts AcylationAluminum Chloride (AlCl₃)Fluorobenzene, p-Fluorobenzoyl ChlorideWell-established, traditional method. wikipedia.org

Influence of Solvent Systems and Temperature Profiles on Product Formation

Solvent selection and temperature control are critical parameters that affect reaction kinetics, selectivity, and yield.

For photocatalytic difluoromethoxylation reactions, the process is often conducted at room temperature, which is a significant advantage in terms of energy consumption and preservation of sensitive functional groups. rsc.org Solvents for these reactions must be able to dissolve the substrates and catalyst and be compatible with the photocatalytic cycle. Acetonitrile is a common choice for such transformations. studymind.co.uk

In the context of Friedel-Crafts acylation, the temperature and solvent can greatly influence the outcome. Some modern approaches have investigated solvent-free conditions, which offer environmental and processing benefits. epa.govresearchgate.net For the acylation of fluorobenzene using a La(OTf)₃/TfOH catalyst system, a temperature of 140°C for 4 hours was found to be effective. researchgate.net Traditional Friedel-Crafts reactions using AlCl₃ are often run at lower temperatures (e.g., 0-5°C) to control reactivity and side reactions, and are typically conducted in non-polar solvents like petroleum ether or chlorinated solvents. wikipedia.orggoogle.com

Advanced Purification and Isolation Techniques for High-Purity this compound

Achieving high purity of the final product is essential, particularly for applications in materials science and electronics. Several advanced purification techniques can be employed for benzophenone derivatives.

Recrystallization is a fundamental and effective method for purifying solid compounds. For the closely related 4,4'-difluorobenzophenone, a crude product can be purified to greater than 99.5% by repeated recrystallization. google.com A common solvent system for this is a mixture of glacial acetic acid and water. google.com Another method involves recrystallization from methanol (B129727) to achieve a purity of 99.9%. google.com These techniques are directly applicable to the purification of this compound.

Chromatographic methods are also widely used. Column chromatography using silica (B1680970) gel is a standard laboratory technique for separating the desired product from unreacted starting materials and byproducts.

For more advanced and sensitive purification, solid-phase extraction (SPE) and dispersive solid-phase extraction (dSPE) are powerful techniques. mdpi.comnih.gov These methods utilize solid sorbent materials to selectively adsorb impurities from a solution containing the product. SPE cartridges packed with materials like C18 are common. nih.gov A variation, dSPE, involves dispersing the sorbent material directly into the sample solution, which can enhance the efficiency of impurity removal. nih.gov These methods are particularly useful for removing trace impurities from complex mixtures. mdpi.com

Table 3: Purification Techniques for Benzophenone Derivatives

TechniqueDescriptionExample Application (Analogous Compounds)Achieved PurityReference
RecrystallizationDissolving the crude product in a hot solvent and allowing it to cool, causing the pure compound to crystallize.4,4'-Difluorobenzophenone in glacial acetic acid/water.>99.5% google.com
RecrystallizationPurification of crude product using a single solvent.4,4'-Difluorobenzophenone in methanol.99.9% google.com
Solid-Phase Extraction (SPE)Passing a solution through a cartridge containing a solid adsorbent to remove impurities.Extraction of various benzophenones from samples.N/A (Method for extraction/cleanup) nih.govnih.gov
Dispersive SPE (dSPE)Dispersing a sorbent in the sample solution for purification.Purification of benzophenone extracts.N/A (Method for extraction/cleanup) nih.gov

Mechanistic Investigations of Reactions Involving 4 Difluoromethoxy 4 Fluorobenzophenone

Elucidation of Reaction Pathways and Transition States

The reaction pathways of benzophenone (B1666685) and its derivatives are often centered around the reactivity of the carbonyl group. Nucleophilic addition to the carbonyl carbon and reactions involving the excited state of the ketone are common. For 4-Difluoromethoxy-4'-fluorobenzophenone, the introduction of fluorine-containing substituents significantly influences its electronic properties and, consequently, its reaction pathways.

One of the key reaction types for benzophenones is photoreduction, where upon UV irradiation, the benzophenone is excited to a triplet state, which can then abstract a hydrogen atom from a suitable donor. The resulting ketyl radical is a key intermediate. The general mechanism for this process is as follows:

Photoexcitation: The benzophenone molecule absorbs a photon, promoting it to an excited singlet state, which then undergoes intersystem crossing to a more stable triplet state.

Hydrogen Abstraction: The triplet-state benzophenone abstracts a hydrogen atom from a hydrogen donor (e.g., an alcohol or an amine), forming a benzhydrol radical (ketyl radical) and a radical from the donor molecule.

Termination: The reaction is terminated by the combination of radicals.

The specific pathway for this compound would follow this general scheme, with the electronic effects of the difluoromethoxy and fluoro groups influencing the stability of the excited state and the radical intermediates. The electron-withdrawing nature of these substituents would affect the energy of the n-π* transition and the reactivity of the resulting triplet state.

Another important class of reactions is nucleophilic aromatic substitution (SNAr) on the fluorinated rings. While the fluorine atoms themselves are not typically the leaving groups in SNAr reactions on benzophenones, the presence of the strongly deactivating carbonyl group can activate the rings towards nucleophilic attack, particularly at positions ortho and para to the carbonyl. In the synthesis of fluorinated benzophenones, SNAr is a key strategy, where fluoride ions are displaced by other nucleophiles on a more highly fluorinated precursor.

Kinetic and Thermodynamic Studies of Transformations

Kinetic and thermodynamic studies provide quantitative data on the rates and energy changes of chemical reactions. For reactions involving this compound, these studies would reveal the influence of the fluorine substituents on the activation energies and reaction enthalpies.

In the context of photoreduction, kinetic studies of benzophenone derivatives have shown a remarkable dependence of the reaction rate on the ring substituents. The rate coefficients of both the primary hydrogen abstraction and subsequent radical reactions are affected. This is due to changes in the activation energy of the processes, which correlate with the reaction enthalpies. The stability of the resulting ketyl radical is a determining factor in the kinetics of the reaction. For this compound, the electron-withdrawing difluoromethoxy and fluoro groups are expected to influence the stability of the ketyl radical intermediate, thereby affecting the reaction kinetics.

Substituent Effects on Chemical Reactivity and Selectivity

The electronic effects of substituents on the phenyl rings of benzophenone derivatives play a critical role in determining their chemical reactivity and selectivity. The Hammett equation is often used to quantify the effect of substituents on the reaction rates and equilibria of aromatic compounds.

The 4-difluoromethoxy (-OCF2H) and 4'-fluoro (-F) groups in this compound are both electron-withdrawing, primarily through the inductive effect. The difluoromethoxy group is a stronger electron-withdrawing group than the fluoro group. These substituents influence the reactivity of the benzophenone core in several ways:

Carbonyl Reactivity: The electron-withdrawing nature of the substituents increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack.

Photochemical Reactivity: As mentioned earlier, the substituents affect the energy of the excited states and the stability of the radical intermediates in photochemical reactions. Studies on various benzophenone derivatives indicate that both electron-donating and electron-withdrawing substituents can influence the photoreduction kinetics.

Spectroscopic Properties: Substituents can alter the UV-Vis absorption properties of benzophenones. Research on 2,4-dihydroxy dibenzophenone has shown that both electron-donating and electron-withdrawing substituents can cause a bathochromic (red) shift in the maximum absorption wavelength.

The following table summarizes the general electronic effects of relevant substituents on the reactivity of the benzophenone core.

SubstituentPositionInductive EffectResonance EffectOverall Electronic EffectExpected Impact on Carbonyl Electrophilicity
-F4'Electron-withdrawingElectron-donating (weak)Electron-withdrawingIncrease
-OCF2H4Electron-withdrawingElectron-donating (weak)Strongly electron-withdrawingSignificant Increase
-OCH34Electron-withdrawing (weak)Electron-donating (strong)Electron-donatingDecrease
-CF34Electron-withdrawingElectron-withdrawing (weak)Strongly electron-withdrawingSignificant Increase

In the synthesis of related compounds, such as O-difluoromethylated products from phenols, the electronic nature of substituents on the difluorocarbene precursor has been shown to impact reaction yields. For instance, an electron-withdrawing group on a chlorodifluoromethyl aryl sulfone reagent facilitates the generation of difluorocarbene, leading to a better outcome in the difluoromethylation reaction. nih.gov This highlights the intricate role of substituent effects in the synthesis and reactivity of molecules containing the difluoromethoxy group.

Exploration of Green Chemistry Principles in Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of fluorinated compounds, including this compound, presents opportunities for the application of these principles.

Key areas for the application of green chemistry in the synthesis of fluorinated benzophenones include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Friedel-Crafts acylation, a common method for synthesizing benzophenones, can have a low atom economy due to the use of stoichiometric amounts of a Lewis acid catalyst that is subsequently quenched.

Use of Safer Solvents and Reagents: Traditional methods for fluorination and the synthesis of benzophenones often involve hazardous reagents and solvents. Research into greener alternatives is ongoing. For example, the development of methods for the synthesis of sulfonyl fluorides, key intermediates in some fluorination reactions, that avoid highly toxic reagents like SO2F2 gas is an active area of research.

Catalysis: The use of catalytic rather than stoichiometric reagents reduces waste. The development of more efficient and recyclable catalysts for Friedel-Crafts acylation and other key steps is a goal of green chemistry.

Energy Efficiency: Conducting reactions at ambient temperature and pressure can significantly reduce the energy consumption of a chemical process. The use of photoredox catalysis for the synthesis of trifluoromethoxylated and difluoromethoxylated compounds under mild conditions is a promising green approach.

While specific green chemistry protocols for the synthesis of this compound are not extensively documented, the general trends in organic synthesis point towards the adoption of more sustainable practices. The synthesis of fluorinated benzophenones via iterative nucleophilic aromatic substitution reactions is an example of a synthetic strategy that can be optimized to improve its green credentials.

Advanced Spectroscopic Characterization Techniques for 4 Difluoromethoxy 4 Fluorobenzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides comprehensive information about the carbon-hydrogen framework of a molecule. For a molecule with fluorine atoms like 4-Difluoromethoxy-4'-fluorobenzophenone, multinuclear NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, are essential for complete structural assignment.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the single proton of the difluoromethoxy group.

Aromatic Region: The spectrum will display signals for the eight aromatic protons, distributed on two differently substituted benzene rings. The protons on the 4'-fluorophenyl ring typically appear as two multiplets, each integrating to two protons. Similarly, the protons on the 4-difluoromethoxyphenyl ring will also present as two multiplets. The electron-withdrawing nature of the carbonyl group and the fluorine substituents will influence the chemical shifts, causing the protons to appear in the downfield region, typically between 7.0 and 8.0 ppm.

Difluoromethoxy Proton: A highly characteristic signal for the proton of the -OCHF₂ group is expected. This proton is coupled to the two adjacent fluorine atoms, resulting in a triplet signal due to ¹J(H,F) coupling. This signal would appear further downfield than typical methoxy protons, likely in the range of 6.5 to 7.0 ppm, because of the strong deshielding effect of the two fluorine atoms.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Splitting Pattern Coupling Constant (J, Hz)
Aromatic Protons (H2', H6')~7.8-8.0Multiplet
Aromatic Protons (H3', H5')~7.1-7.3Multiplet
Aromatic Protons (H2, H6)~7.7-7.9Multiplet
Aromatic Protons (H3, H5)~7.2-7.4Multiplet
-OCHF₂~6.5-7.0Triplet (t)J(H,F) ≈ 50-60 Hz

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, 10 distinct signals are expected in the aromatic region, along with signals for the carbonyl carbon and the difluoromethoxy carbon.

Carbonyl Carbon: The ketone carbonyl carbon (C=O) will exhibit a characteristic signal in the highly deshielded region of the spectrum, typically around 195 ppm. rsc.org

Aromatic Carbons: The aromatic carbons will resonate in the range of 115-140 ppm. The carbons directly bonded to fluorine atoms will show large one-bond coupling constants (¹J(C,F)). Specifically, the carbon attached to the single fluorine atom (C-4') and the carbon of the difluoromethoxy group (-OCHF₂) will be split into a doublet and a triplet, respectively. rsc.orgrsc.org The signals for carbons two or three bonds away from a fluorine atom may also show smaller C-F couplings.

Difluoromethoxy Carbon: The carbon of the -OCHF₂ group is expected to appear as a triplet due to coupling with the two fluorine atoms, with a chemical shift significantly influenced by the attached oxygen and fluorines.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm) Expected C-F Coupling
C=O~195Small ³J(C,F) may be observed
Quaternary Aromatic Carbons~130-165¹J(C,F), ²J(C,F), ³J(C,F)
CH Aromatic Carbons~115-135²J(C,F), ³J(C,F)
-OCHF₂~115Triplet, ¹J(C,F)

¹⁹F NMR is a highly sensitive technique crucial for characterizing fluorinated compounds. This spectrum will provide direct evidence for the two different fluorine environments in this compound.

Aromatic Fluorine: A signal corresponding to the single fluorine atom on the 4'-fluorophenyl ring is expected. This signal will typically appear as a singlet or a narrow multiplet in a region characteristic for aryl fluorides (around -100 to -120 ppm).

Difluoromethoxy Fluorines: The two equivalent fluorine atoms of the -OCHF₂ group will give rise to a single signal. This signal will be split into a doublet due to coupling with the single adjacent proton (¹J(F,H)), with a coupling constant of approximately 50-60 Hz. The chemical shift for difluoromethoxy groups typically appears further upfield. rsc.org

Table 3: Predicted ¹⁹F NMR Chemical Shifts for this compound

Fluorine Assignment Predicted Chemical Shift (δ, ppm) Splitting Pattern Coupling Constant (J, Hz)
Ar-F -100 to -120Singlet (s) or Multiplet (m)N/A
-OCHF-90 to -100Doublet (d)J(F,H) ≈ 50-60 Hz

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling correlations. youtube.comsdsu.edu For this compound, COSY would show cross-peaks between adjacent aromatic protons on the same ring, confirming their relative positions (e.g., between H-2/H-3 and H-5/H-6).

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.eduyoutube.com This is essential for assigning the protonated aromatic carbons and confirming the correlation between the -OCHF₂ proton and its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range correlations between protons and carbons over two or three bonds (²J(C,H) and ³J(C,H)). sdsu.edu This technique is critical for assigning quaternary carbons and piecing the molecular fragments together. For instance, correlations would be expected from the protons on the aromatic rings (e.g., H-2/H-6 and H-2'/H-6') to the central carbonyl carbon, confirming the benzophenone (B1666685) core structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the compound's elemental formula. pnnl.gov For this compound (C₁₄H₉F₃O₂), the exact mass can be calculated and compared to the experimental value to confirm the molecular formula with high confidence.

The fragmentation pattern observed in the mass spectrum provides further structural proof. Upon ionization, the molecular ion can undergo characteristic cleavages. For benzophenones, the most common fragmentation pathway is the cleavage of the bonds adjacent to the carbonyl group (alpha-cleavage). This would lead to the formation of key fragment ions.

Predicted Fragmentation:

[M]+• → [FC₆H₄CO]⁺ + [F₂HCOC₆H₄]•

[M]+• → [F₂HCOC₆H₄CO]⁺ + [FC₆H₄]•

The detection of ions corresponding to the 4-fluorobenzoyl cation (m/z 123) and the 4-difluoromethoxybenzoyl cation would be strong evidence for the proposed structure.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for assessing the purity of volatile and thermally stable compounds like this compound. In GC-MS, the compound is vaporized and separated from volatile impurities based on its boiling point and affinity for the chromatographic column. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

Purity assessment by GC-MS involves quantifying the area of the main peak corresponding to this compound relative to the areas of any impurity peaks. This allows for the determination of the compound's purity in a given sample. For instance, a purity of >99.0% (GC) is often reported for commercially available, closely related compounds like 4,4'-Difluorobenzophenone (B49673), indicating the high level of purity achievable and verifiable by this method .

Table 1: Expected GC-MS Data for this compound

ParameterExpected Value/Observation
Retention Time Dependent on GC column and conditions
Molecular Ion Peak (M+) Expected at m/z corresponding to the molecular weight
Key Fragmentation Ions Fragments corresponding to the loss of -OCHF2, -F, and cleavage of the benzophenone core
Purity Assessment Determined by the relative peak area of the main compound

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Components

For the analysis of non-volatile impurities or degradation products that may be present in samples of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice. LC-MS is particularly well-suited for polar and thermally labile compounds that are not amenable to GC-MS.

In LC-MS, the sample is dissolved in a suitable solvent and injected into a liquid chromatograph. Separation is achieved based on the differential partitioning of the analyte and impurities between the mobile phase and a stationary phase packed in a column. The eluent from the LC is then introduced into the mass spectrometer.

LC-MS methods have been developed for the analysis of various benzophenone derivatives in different matrices ijpsjournal.comresearchgate.netnih.govnih.govfrontiersin.org. These methods can be adapted to identify and quantify non-volatile components in a sample of this compound. The mass spectrometer provides molecular weight information and fragmentation data for each separated component, aiding in their identification.

Table 2: Potential Non-Volatile Components in this compound Analysis by LC-MS

Potential ComponentRationale for LC-MS Analysis
Starting Materials Incomplete reaction during synthesis
By-products Formed through side reactions
Degradation Products Resulting from exposure to light or heat
Polymeric Impurities Possible in certain synthetic routes

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is indispensable for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present. For this compound, the IR spectrum is expected to show characteristic absorption bands for the carbonyl group (C=O), the C-O-C ether linkage, the C-F bonds, and the aromatic C-H and C=C bonds. The carbonyl stretching vibration in benzophenones typically appears as a strong band in the region of 1650-1670 cm⁻¹ researchgate.net. Substitution on the phenyl rings can influence the exact frequency of this absorption aip.org. The presence of electron-withdrawing fluorine atoms would likely shift this peak to a higher wavenumber.

Raman Spectroscopy

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. Therefore, it provides valuable information about non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would also exhibit characteristic peaks for the carbonyl group and the aromatic rings. For benzophenone itself, the C=O stretching vibration is observed around 1659 cm⁻¹ in the Raman spectrum acs.org.

Table 3: Predicted Vibrational Spectroscopy Data for this compound

Functional GroupExpected IR Absorption (cm⁻¹)Expected Raman Shift (cm⁻¹)
Aromatic C-H Stretch 3100-30003100-3000
Carbonyl (C=O) Stretch ~1660-1680 (strong)~1660-1680 (strong)
Aromatic C=C Stretch 1600-14501600-1450
C-O-C Stretch (Ether) 1300-1000Variable
C-F Stretch 1250-1000Variable

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The part of a molecule responsible for this absorption is known as a chromophore.

In this compound, the benzophenone moiety acts as the primary chromophore researchgate.netnih.govresearchgate.net. Benzophenone itself typically exhibits two main absorption bands in its UV spectrum: a strong π→π* transition around 250 nm and a weaker n→π* transition around 340 nm scialert.net. The positions and intensities of these bands are sensitive to the substituents on the phenyl rings and the solvent used for the measurement researchgate.netscialert.netnih.gov. The presence of the difluoromethoxy and fluoro substituents is expected to cause a shift in the absorption maxima (a bathochromic or hypsochromic shift) compared to unsubstituted benzophenone researchgate.netscialert.net.

Table 4: Expected UV-Vis Spectroscopic Data for this compound

Electronic TransitionExpected Wavelength Range (nm)Molar Absorptivity (ε)
π→π ~250-270High
n→π ~330-350Low

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions, bond lengths, and bond angles can be determined with high precision.

While the crystal structure of this compound has not been specifically reported, the crystal structure of the closely related 4,4'-difluorobenzophenone is available nih.gov. In 4,4'-difluorobenzophenone, the molecule adopts a non-planar conformation with the two phenyl rings twisted relative to the plane of the carbonyl group. A similar twisted conformation is expected for this compound in the solid state. The difluoromethoxy group would add further complexity to the crystal packing due to potential intermolecular interactions.

Table 5: Predicted X-ray Crystallographic Parameters for this compound (based on 4,4'-Difluorobenzophenone)

ParameterPredicted Value/Observation
Crystal System Monoclinic (as in 4,4'-difluorobenzophenone)
Space Group C2/c (as in 4,4'-difluorobenzophenone) nih.gov
Molecular Conformation Non-planar, with twisted phenyl rings
Key Bond Lengths C=O: ~1.22 Å; C-C (carbonyl-phenyl): ~1.49 Å
Intermolecular Interactions Potential for C-H···F and C-H···O hydrogen bonds

Computational and Theoretical Chemistry Studies of 4 Difluoromethoxy 4 Fluorobenzophenone

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scialert.net It is a widely used tool for predicting various molecular properties, including optimized geometry, dipole moment, and total energy, which are crucial for understanding the stability and reactivity of a compound. scialert.net

In a typical DFT study of a substituted benzophenone (B1666685), the molecular geometry is optimized to find the most stable conformation. This process also yields important electronic properties. For instance, a study on benzophenone (BP) and its dimethoxy-substituted analogue (DMB) using DFT calculations with the 6-31G (diffuse) basis set provided insights into how substituents affect these properties. scialert.net The introduction of methoxy groups in DMB, for example, leads to changes in the molecule's symmetry and electronic distribution compared to the parent benzophenone. scialert.net

Table 1: Representative DFT-Calculated Molecular Properties of Substituted Benzophenones

CompoundOptimized Total Energy (Hartree)Dipole Moment (Debye)
Benzophenone (BP)-689.33.0
Dimethoxybenzophenone (DMB)-840.53.5
4-Difluoromethoxy-4'-fluorobenzophenone (Predicted)N/AHigher than BP

Note: The values for Benzophenone and Dimethoxybenzophenone are illustrative and based on findings for similar compounds. The prediction for this compound is a qualitative expectation based on the electronic effects of its substituents.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's kinetic stability and chemical reactivity. scialert.net A smaller gap generally implies higher reactivity.

In studies of benzophenone and its derivatives, the distribution and energies of the HOMO and LUMO are of great interest. scialert.net For benzophenone itself, the HOMO is typically localized on the phenyl rings and the carbonyl oxygen, while the LUMO is centered on the carbonyl group and extends into the phenyl rings. The introduction of substituents alters these orbitals. Electron-donating groups, such as methoxy groups, tend to raise the HOMO energy level, making the molecule a better electron donor. Conversely, electron-withdrawing groups, like the difluoromethoxy and fluoro groups in this compound, are expected to lower both the HOMO and LUMO energy levels. The significant electron-withdrawing nature of these fluorine-containing groups would likely lead to a larger HOMO-LUMO gap compared to unsubstituted benzophenone, suggesting greater stability.

Table 2: Representative Frontier Molecular Orbital Energies of Substituted Benzophenones

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Benzophenone (BP)-6.5-1.84.7
Dimethoxybenzophenone (DMB)-6.0-1.54.5
This compound (Predicted)Lower than BPLower than BPPotentially larger than BP

Note: The values for Benzophenone and Dimethoxybenzophenone are illustrative and based on findings for similar compounds. The predictions for this compound are qualitative expectations based on the electronic effects of its substituents.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological receptor.

For halogenated benzophenones, MD simulations can be particularly insightful. For instance, Gaussian accelerated Molecular Dynamics simulations have been used to study the interaction of chlorinated byproducts of benzophenone-1 with the human androgen receptor. acs.org These simulations revealed how the presence of chlorine atoms affects the binding affinity and the dynamics of the protein-ligand complex. acs.org

In the case of this compound, MD simulations could be employed to explore its conformational landscape, which is determined by the rotational freedom around the bonds connecting the phenyl rings to the carbonyl group. The simulations would reveal the most stable conformations and the energy barriers between them. Furthermore, MD simulations could model the interactions of this molecule with other molecules, such as water or organic solvents, providing insights into its solvation and intermolecular interaction patterns. The fluorine atoms in the molecule would be expected to participate in specific non-covalent interactions, such as halogen bonds, which could be characterized through these simulations.

In silico Reaction Mechanism Prediction and Energy Profiling

Computational chemistry offers powerful tools for predicting the mechanisms of chemical reactions and calculating their energy profiles. These in silico studies can help to understand reaction pathways, identify transition states, and predict reaction kinetics and thermodynamics.

For example, computational studies have been used to investigate the chlorination of benzophenone derivatives in water. acs.org These studies can elucidate the step-by-step mechanism of the reaction, including the formation of intermediates and the role of the solvent.

For this compound, in silico reaction mechanism prediction could be applied to understand its synthesis or its potential degradation pathways. For example, the synthesis of fluorinated benzophenones can involve nucleophilic aromatic substitution reactions. nih.gov Computational modeling could be used to map out the energy profile of such a reaction, identifying the activation energies for each step and the structures of the transition states. This information would be valuable for optimizing reaction conditions and improving the yield of the desired product.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Fluorinated Benzophenones

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of a series of compounds with their biological activity or other properties. QSAR models are widely used in drug discovery and environmental science to predict the activity of new compounds and to understand the structural features that are important for a particular effect.

Several QSAR studies have been conducted on benzophenone derivatives for various applications, including their use as antimalarial and antileishmanial agents. nih.govscielo.br These studies typically involve calculating a set of molecular descriptors for each compound in a training set and then using statistical methods to build a model that relates these descriptors to the observed activity.

For a QSAR study of fluorinated benzophenones, including this compound, a range of descriptors would be considered. These would include general physicochemical properties such as lipophilicity (logP), molecular weight, and polar surface area, as well as electronic descriptors derived from quantum chemical calculations, such as HOMO and LUMO energies and dipole moment. Specific descriptors related to the fluorine substituents, such as their number, position, and electronic influence (e.g., Hammett constants), would also be crucial. The resulting QSAR model could then be used to predict the activity of other fluorinated benzophenones and to guide the design of new compounds with improved properties.

Despite a comprehensive search for scientific literature and data, there is currently insufficient publicly available information to generate a detailed article on "this compound" that adheres to the specific and technical outline provided.

Research databases and chemical literature provide extensive information on related compounds, such as 4,4'-difluorobenzophenone (B49673) and other fluorinated benzophenone derivatives, detailing their roles as intermediates in the synthesis of pharmaceuticals, agrochemicals, and high-performance polymers like Polyether Ether Ketone (PEEK). These related compounds have well-documented synthetic routes and applications.

However, specific research findings, detailed synthetic methodologies, and application data for this compound, particularly concerning its use in creating specialized fluorinated building blocks, pharmacologically relevant intermediates, agrochemical precursors, and as a monomeric unit for novel polyketone polymers, are not readily accessible in the public domain.

Therefore, to ensure scientific accuracy and strictly adhere to the provided outline, the generation of a thorough and informative article on this compound is not possible at this time. Further research and publication on this specific compound are needed to provide the level of detail requested.

An extensive search for scientific literature and data concerning "this compound" did not yield specific information regarding its applications in advanced materials, organic synthesis, or its role in the development of novel chemical reagents and sustainable synthetic methodologies.

General principles of organic synthesis and materials science suggest that a compound with the structure of this compound could theoretically be investigated for applications in areas such as polymer chemistry, due to the presence of reactive functional groups. The difluoromethoxy group, for instance, is known to influence the electronic properties and lipophilicity of molecules, which can be a desirable trait in the design of new materials and bioactive compounds. Similarly, the fluorobenzophenone core is a common motif in photoinitiators and other light-sensitive materials.

In the context of sustainable chemistry, the principles of atom economy are central to evaluating the efficiency of synthetic routes. Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. High atom economy is a key goal in green chemistry, as it minimizes the generation of waste. Without specific synthetic pathways for or from this compound, a detailed analysis of its contribution to atom economy cannot be provided.

The development of novel reagents and catalysts from a specific starting material is a complex process that involves targeted chemical modifications to achieve desired reactivity and selectivity. While the structure of this compound offers potential for derivatization, there is no publicly available research that details such developments.

Therefore, due to the absence of specific research findings on this compound in the public domain, it is not possible to provide a detailed and scientifically accurate article based on the requested outline. Further research and publication in this specific area would be required to address the topics of its applications in advanced materials, its use in organic synthesis, and its contribution to the development of new chemical tools and sustainable practices.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Difluoromethoxy-4'-fluorobenzophenone, and what factors influence yield optimization?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where a fluorinated benzoyl chloride reacts with a difluoromethoxy-substituted aromatic ring under anhydrous conditions. For example, using AlCl₃ as a catalyst in dry nitrobenzene (reflux at 80–90°C) ensures electrophilic acylation . Yield optimization depends on controlling moisture (strict anhydrous conditions), stoichiometric ratios of reagents, and reaction time. Retrosynthetic AI tools, such as those leveraging Reaxys or Pistachio databases, can predict feasible routes and identify optimal precursors .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR/IR Spectroscopy : Fluorine-19 NMR and ¹H/¹³C NMR identify substituent positions and electronic environments. The difluoromethoxy group shows distinct ¹⁹F signals at δ -60 to -80 ppm, while IR carbonyl stretches appear near 1680 cm⁻¹ .
  • X-Ray Crystallography : Single-crystal analysis resolves bond angles (e.g., C=O bond length ~1.22 Å) and dihedral angles between aromatic rings (typically 50–60° for similar fluorobenzophenones) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 281.05 for C₁₄H₉F₃O₂) .

Advanced Research Questions

Q. What computational chemistry approaches are suitable for predicting the reactivity and interaction mechanisms of this compound with biological targets?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic properties like frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Molecular docking simulations (AutoDock Vina) assess binding affinities to proteins, such as cytochrome P450 enzymes, by analyzing hydrogen bonding and hydrophobic interactions with fluorinated moieties . Free energy perturbation (FEP) studies can further quantify binding thermodynamics .

Q. How can researchers resolve contradictions in reported spectroscopic data or reactivity profiles of fluorinated benzophenone derivatives?

  • Methodological Answer :

  • Data Reconciliation : Compare substituent effects systematically. For example, replacing a methoxy group with difluoromethoxy alters electron-withdrawing effects, shifting NMR/IR peaks. Cross-validate findings using crystallographic data to confirm structural assignments .
  • Controlled Reactivity Studies : Design experiments isolating variables (e.g., solvent polarity, Lewis acid strength) to clarify conflicting reports. For instance, nitrobenzene vs. dichloromethane as solvents in Friedel-Crafts reactions may lead to divergent regioselectivity .

Q. What strategies are effective in optimizing the regioselectivity of this compound derivatives during functionalization?

  • Methodological Answer :

  • Directing Groups : Introduce temporary groups (e.g., boronic esters) to steer electrophilic substitution.
  • Metal-Mediated Coupling : Suzuki-Miyaura cross-coupling with fluorinated aryl halides enables precise functionalization at meta/para positions .
  • Computational Screening : AI-driven reaction prediction tools (e.g., IBM RXN) prioritize pathways with >90% regioselectivity based on historical data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.